1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride, also known as TFMPP hydrochloride, is a synthetic organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound contains a piperazine ring substituted with a trifluoromethyl group on a benzenesulfonyl moiety, contributing to its distinctive chemical properties.
This compound is typically synthesized in laboratory settings and can be obtained from various chemical suppliers specializing in reference standards and research chemicals. It is often used in studies involving new psychoactive substances and pharmaceutical research.
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is classified as a piperazine derivative. Its chemical structure includes a trifluoromethyl group, which enhances its electron-withdrawing characteristics, making it of interest in various chemical and biological applications.
The synthesis of 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride typically involves the following steps:
The molecular formula for 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is . The molecular weight is approximately 266.69 g/mol.
Cl.FC(F)(F)c1cccc(c1)N2CCNCC2
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride can undergo various chemical reactions:
The reactions are typically carried out using organic solvents under controlled conditions to ensure selectivity and yield. Common reagents may include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
The mechanism of action for 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride primarily involves its interaction with biological targets at the receptor level.
The trifluoromethyl group enhances the compound's binding affinity to certain receptors, potentially influencing neurotransmitter systems. This interaction may lead to alterations in signaling pathways relevant to mood regulation and cognition.
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride has several scientific uses:
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9